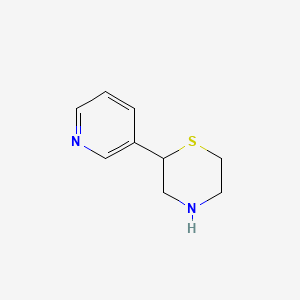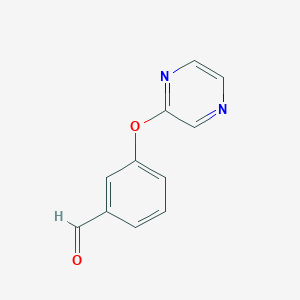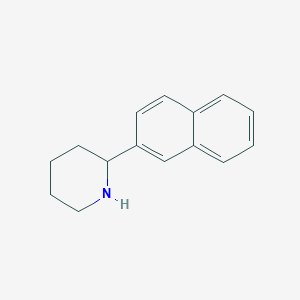
6-Chloro-5-nitroquinoline
概要
説明
“6-Chloro-5-nitroquinoline” is a chemical compound with the molecular formula C9H5ClN2O2 . It is used by researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “6-Chloro-5-nitroquinoline” is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom substituted at the 6th position and a nitro group at the 5th position . The molecular weight of this compound is 208.60 g/mol .
Physical And Chemical Properties Analysis
“6-Chloro-5-nitroquinoline” has a molecular weight of 208.60 g/mol. It has a complexity of 231 and a topological polar surface area of 58.7 Ų. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .
科学的研究の応用
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . The presence of the quinoline structure in 6-Chloro-5-nitroquinoline could make it a potential candidate for the development of new drugs .
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a quinoline derivative, 6-Chloro-5-nitroquinoline could also have potential applications in these fields .
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, 6-Chloro-5-nitroquinoline could be used in the synthesis of these compounds .
Safety and Hazards
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that quinoline derivatives, which 6-chloro-5-nitroquinoline is a part of, are known to exhibit a wide range of biological activities .
Biochemical Pathways
Quinoline derivatives have been reported to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
特性
IUPAC Name |
6-chloro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHFTJFCRTQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398999 | |
| Record name | 6-chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitroquinoline | |
CAS RN |
86984-32-9 | |
| Record name | 6-chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-5-NITROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were made to the 6-chloro-5-nitroquinoline scaffold and what was their impact on the biological activity?
A1: Researchers explored modifications to the 6-chloro-5-nitroquinoline core by substituting the chlorine atom with various phenoxy groups. This aimed to investigate the structure-activity relationship (SAR) of these compounds as potential neuropeptide Y (NPY) receptor ligands. Specifically, 8-acetamido-6-chloro-5-nitroquinoline was reacted with different phenols to yield a series of 8-amino-5-nitro-6-phenoxyquinolines [].
Q2: How did the replacement of the sulfone group with an ether linkage in the quinoline derivatives affect their activity on neuropeptide Y receptors?
A2: Replacing the sulfone group in the lead compound, PD 160170 (an 8-amino-5-nitro-6-phenylsulfonylquinoline), with an ether linkage led to a significant decrease in activity towards both NPY Y1 and Y5 receptors []. The synthesized 8-amino-5-nitro-6-phenoxyquinolines showed IC50 values greater than 1 μM for Y1 and 10 μM for Y5, indicating a substantial loss in binding affinity compared to the parent sulfone compound. This highlights the importance of the sulfone moiety for potent NPY receptor binding in this chemical series.
Q3: Beyond substitution of the chlorine atom, what other reactions involving 6-chloro-5-nitroquinoline have been investigated?
A3: Researchers have explored the reactivity of 8-acetylamino-6-chloro-5-nitroquinoline with hydrazine and methylhydrazine []. Interestingly, these reactions resulted in an unusual displacement of the nitro group, leading to the formation of triazolo[4,5-f]quinolines. This highlights the diverse reactivity of the 6-chloro-5-nitroquinoline scaffold and its potential for the synthesis of various heterocyclic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)



![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)

